molecular formula C11H12ClN3 B8618378 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8618378
M. Wt: 221.68 g/mol
InChI Key: WMSVIIGYNRLEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324225B2

Procedure details

2-Chloro-7-cyclopentyl-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is prepared from 2-chloro-7-(cyclopentyl)-7H-pyrrolo[2,3-d]pyrimidine and 2-chloropropane using a method similar to that for the preparation of 1-(2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethanone given in Example 325.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[CH:10]=[CH:9][N:8]([CH:11]3[CH2:15][CH2:14][CH2:13][CH2:12]3)[C:6]=2[N:7]=1.Cl[CH:17]([CH3:19])[CH3:18].ClC1N=CC2C(C(=O)C)=CN(C3CCCC3)C=2N=1>>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[C:10]([CH:17]([CH3:19])[CH3:18])=[CH:9][N:8]([CH:11]3[CH2:15][CH2:14][CH2:13][CH2:12]3)[C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC2=C(N1)N(C=C2)C2CCCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)C
Step Two
Name
1-(2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC2=C(N1)N(C=C2C(C)=O)C2CCCC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC2=C(N1)N(C=C2C(C)C)C2CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.